Tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate is an organic compound with the molecular formula C14H21NO5 and a molecular weight of 283.32 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with oxalyl chloride and tert-butyl alcohol under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems . It may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
Tert-butyl 4-oxopiperidine-1-carboxylate: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Another piperidine derivative with unique boron-containing functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting chemical behavior .
Properties
IUPAC Name |
tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-6-4-9(5-7-15)10-8-11(16)19-12(10)17/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNOAZUPGXAOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CC(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137986-11-7 |
Source
|
Record name | tert-butyl 4-(2,5-dioxooxolan-3-yl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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